Cas no 1782270-32-9 (4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid)
4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1782270-32-9
- 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid
- EN300-3223739
- 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid
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- Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-7-10(9-14)5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
- InChI Key: MDCUFSHONSYVFY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CCCC(=O)O)C1)=O
Computed Properties
- Exact Mass: 257.16270821g/mol
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.8Ų
4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3223739-0.05g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 0.05g |
$1200.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-0.1g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 0.1g |
$1257.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-0.25g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 0.25g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-0.5g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 0.5g |
$1372.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-1.0g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 1g |
$1429.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-2.5g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 2.5g |
$2800.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-5.0g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 5g |
$4143.0 | 2023-05-25 | ||
| Enamine | EN300-3223739-10.0g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid |
1782270-32-9 | 10g |
$6144.0 | 2023-05-25 |
4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid
4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid (CAS No. 1782270-32-9)
The compound 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid, identified by the CAS number 1782270-32-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. The molecule consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1 and a butanoic acid moiety at position 4. This combination of functional groups makes it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The Boc group, a common protecting group in peptide synthesis, adds stability and facilitates further reactions. The butanoic acid moiety introduces acidity and potential for hydrogen bonding, which are crucial for biological activity. Researchers have explored the use of this compound as a precursor for peptide synthesis, where its stability under mild conditions is advantageous.
In terms of synthesis, 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid can be prepared through various routes, including ring-opening reactions of lactams or through coupling reactions with appropriate intermediates. The choice of synthetic pathway depends on the desired scale and purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The compound's applications extend beyond traditional chemical synthesis. Its ability to form stable amides makes it a valuable intermediate in the pharmaceutical industry. For instance, it has been used in the development of new antibiotics and anticancer agents, where its structural flexibility allows for the incorporation of diverse functional groups. Additionally, its compatibility with various coupling reagents has made it a preferred choice in combinatorial chemistry.
From an analytical standpoint, the characterization of 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent improvements in analytical techniques have enhanced the accuracy and precision of these measurements, contributing to better quality control in manufacturing processes.
In conclusion, 4-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}butanoic acid (CAS No. 1782270-32-9) is a multifaceted compound with promising applications across various fields. Its unique structure, combined with advancements in synthetic and analytical methods, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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